molecular formula C16H17F2N3O2 B5627601 1-(difluoromethyl)-N-(2,3,4,5-tetrahydro-1-benzoxepin-4-ylmethyl)-1H-pyrazole-3-carboxamide

1-(difluoromethyl)-N-(2,3,4,5-tetrahydro-1-benzoxepin-4-ylmethyl)-1H-pyrazole-3-carboxamide

Cat. No. B5627601
M. Wt: 321.32 g/mol
InChI Key: WFZSHHHMFVSFDN-UHFFFAOYSA-N
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Description

The compound belongs to a class of chemicals known for their varied biological and chemical properties. Compounds with the pyrazole core, in particular, have been extensively studied for their potential in various applications due to their structural versatility and biological relevance.

Synthesis Analysis

While direct synthesis details for the specified compound are not readily available, related research on pyrazole derivatives often involves multistep synthetic routes. These can include the formation of the pyrazole ring through cyclization reactions, followed by functional group transformations to introduce specific substituents such as difluoromethyl groups. A common strategy might involve starting with precursors that already contain part of the desired framework and then building the rest of the molecule through strategic functionalization and coupling reactions.

Molecular Structure Analysis

The molecular structure of pyrazole derivatives, including the one mentioned, can be elucidated using techniques such as NMR (1H, 13C), IR, and mass spectrometry, often culminating in X-ray crystallography for definitive structural confirmation. For example, Kumara et al. (2018) discussed the synthesis and structural elucidation of a novel pyrazole derivative, highlighting the utility of these techniques in confirming molecular geometry and the presence of specific functional groups (Kumara et al., 2018).

properties

IUPAC Name

1-(difluoromethyl)-N-(2,3,4,5-tetrahydro-1-benzoxepin-4-ylmethyl)pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17F2N3O2/c17-16(18)21-7-5-13(20-21)15(22)19-10-11-6-8-23-14-4-2-1-3-12(14)9-11/h1-5,7,11,16H,6,8-10H2,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFZSHHHMFVSFDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=CC=CC=C2CC1CNC(=O)C3=NN(C=C3)C(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17F2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(difluoromethyl)-N-(2,3,4,5-tetrahydro-1-benzoxepin-4-ylmethyl)-1H-pyrazole-3-carboxamide

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